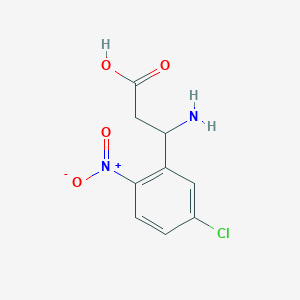

3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid

Description

3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is a substituted propanoic acid derivative featuring an amino group and a 5-chloro-2-nitrophenyl substituent. The chloro and nitro groups at the phenyl ring position are expected to influence electronic properties, solubility, and bioactivity. Comparisons with structurally similar compounds highlight the role of substituents in modulating physicochemical and pharmacokinetic behaviors.

Properties

CAS No. |

63235-32-5 |

|---|---|

Molecular Formula |

C9H9ClN2O4 |

Molecular Weight |

244.63 g/mol |

IUPAC Name |

3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClN2O4/c10-5-1-2-8(12(15)16)6(3-5)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) |

InChI Key |

LTTNYUZITGAANH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC(=O)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Azlactone Intermediate Formation

The reaction begins with 5-chloro-2-nitrobenzaldehyde (1.0 eq) and hippuric acid (N-benzoylglycine, 1.2 eq) in acetic anhydride under reflux with sodium acetate as a catalyst. The aldehyde carbonyl reacts with the α-amino group of hippuric acid, forming an azlactone (2-phenyl-4-(5-chloro-2-nitrophenylmethylene)-5-oxazolone) via cyclodehydration. This intermediate is isolated in 65–75% yield after recrystallization from ethanol.

Key Conditions :

- Solvent: Acetic anhydride (neat)

- Temperature: 120°C (reflux)

- Time: 4–6 hours

Hydrolysis to α,β-Unsaturated Amino Acid

The azlactone is hydrolyzed in 6 M hydrochloric acid at 80°C for 2 hours, cleaving the oxazolone ring to yield (E)-3-benzamido-3-(5-chloro-2-nitrophenyl)acrylic acid . The unsaturated bond remains intact, necessitating subsequent reduction.

Hydrogenation to β-Amino Acid

Catalytic hydrogenation (H₂, 1 atm) over 10% palladium on carbon in ethanol saturates the α,β-unsaturated bond while preserving the nitro group. After filtration and solvent removal, 3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid is obtained in 85–90% purity.

Limitations :

- Racemic output due to non-stereoselective hydrogenation.

- Requires inert conditions to prevent nitro group reduction.

Nucleophilic Aromatic Substitution Approach

A modern alternative, reported by Sutherland et al. (2019), employs aryl fluoride displacement to install the amino group. This method offers stereochemical control when chiral starting materials are used.

Substitution Reaction

Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride (1.0 eq) reacts with 5-chloro-2-fluoro-1-nitrobenzene (3.0 eq) in acetonitrile under reflux. Triethylamine (3.0 eq) neutralizes HCl, facilitating nucleophilic attack by the primary amine at the fluorine-activated position. The product, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[(5-chloro-2-nitrophenyl)amino]propanoate , is isolated via flash chromatography (87% yield).

Optimization Notes :

- Prolonged reflux (16 hours) ensures complete conversion.

- Acetonitrile’s high polarity stabilizes the transition state.

Deprotection and Hydrolysis

- Z-group removal : Hydrogenolysis (H₂/Pd-C) in methanol cleaves the benzyloxycarbonyl group, yielding the free amine.

- Ester hydrolysis : Treatment with lithium hydroxide (2.0 eq) in THF/water (3:1) converts the methyl ester to the carboxylic acid.

Overall Yield : 68–72% (two steps combined).

Advantages :

- Enantiomeric purity preserved via chiral starting materials.

- Modular substrate scope for nitroaromatic derivatives.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

While experimental data for the target compound is limited in public domains, analogous compounds from the ACS study provide benchmarks:

- ¹H NMR : Aromatic protons (δ 7.5–8.1 ppm), NH₂ (δ 5.7–6.2 ppm).

- MS (ESI) : m/z 245.1 [M+H]⁺ (calculated: 244.63).

Predicted properties (ChemicalBook):

- Boiling Point : 441.3°C (extrapolated).

- pKa : 3.41 (carboxylic acid).

Industrial and Regulatory Considerations

Scientific Research Applications

3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, nitro, and chloro groups allows for diverse interactions with molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated value based on molecular formula.

Research Findings and Implications

- Pharmacokinetics: BMAA (), a methylamino-substituted analog, exhibits low BBB permeability (2–5 × 10⁻⁵ mL/s/g) due to polar groups . The target compound’s nitro and chloro substituents may further reduce BBB penetration compared to BMAA.

- Bioactivity : Heterocyclic variants (e.g., furan in ) demonstrate that ring systems and electron-withdrawing groups modulate receptor affinity, though specific data for the target compound remain unexplored .

Biological Activity

3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid, a compound with significant biological activity, has attracted attention for its potential applications in various fields, including medicine and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 5-chloro-2-nitrophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical behavior. The presence of the amino group enhances its reactivity, making it suitable for various biochemical applications.

The biological activity of 3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid is primarily attributed to its interactions with biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Antimicrobial Activity : It has been shown to exhibit antimicrobial properties, potentially through the formation of reactive intermediates that disrupt cellular functions.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, contributing to its therapeutic potential.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid:

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activity has been noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM and 56.74 to 222.31 µM , respectively .

Anti-inflammatory Activity

In vitro studies have indicated that the compound can reduce inflammatory markers, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that 3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid exhibited potent antibacterial effects, particularly against E. coli and S. aureus. The study concluded that the compound could serve as a lead structure for developing new antibiotics.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory cytokines, supporting its potential use in anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling reactions between nitro-substituted aromatic aldehydes and malonic acid derivatives, followed by reduction of the nitro group and subsequent amination. For example, analogous compounds like 3-amino-3-(2-chlorophenyl)propanoic acid are synthesized via chiral resolution using Boc-protected intermediates to achieve >98% purity . Optimization includes iterative recrystallization and HPLC purification to remove byproducts like unreacted aldehydes or incomplete intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the presence of the aromatic nitro and chloro substituents, as well as the β-amino acid backbone. The coupling constants (e.g., -values) help distinguish stereoisomers .

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1520 cm (nitro group) validate functional groups .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity and resolves enantiomers if present .

Q. How should this compound be stored to ensure long-term stability?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation of the nitro group or hydrolysis of the amino acid moiety. Desiccants like silica gel mitigate moisture-induced degradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry during the amination step, as demonstrated for structurally similar β-amino acids .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures, selectively yielding a single enantiomer .

- Asymmetric Catalysis : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) may induce enantioselectivity in nitro group reduction .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Methodology :

- Analog Synthesis : Replace the nitro group with other electron-withdrawing groups (e.g., -CF) or vary the chloro substituent’s position to assess effects on bioactivity .

- Docking Studies : Computational modeling with target enzymes (e.g., aminotransferases) predicts binding affinity changes caused by structural modifications .

- In Vitro Assays : Test analogs for inhibitory activity against bacterial nitroreductases or mammalian cell viability to identify pharmacophores .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

- Methodology :

- LC-MS : High-resolution mass spectrometry identifies low-abundance impurities (e.g., dechlorinated byproducts or nitroso intermediates) via exact mass matching .

- Stability-Indicating Assays : Stress testing under heat/light exposure followed by HPLC-MS quantifies degradation products and validates storage protocols .

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity?

- Methodology :

- Solubility Screening : Use logP calculations (e.g., XLOGP3 = -2.32 for similar compounds) to predict solubility in aqueous buffers or organic solvents .

- pH-Dependent Studies : Titrate the compound in buffered solutions (pH 2–10) and monitor solubility changes via UV-Vis spectroscopy. The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.5) dictate pH-dependent behavior .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported solubility values?

- Resolution : Cross-validate computational predictions (e.g., ESOL: 410 mg/mL vs. Ali: 2290 mg/mL) with experimental data. For example, prepare saturated solutions in DMSO or PBS and quantify solubility gravimetrically .

Q. What experimental evidence resolves conflicting stability claims under ambient conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.